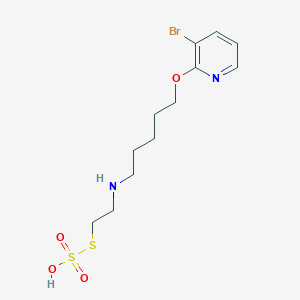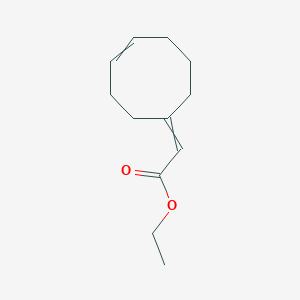
1,1'-Methylenebis(4-isocyanato-3-methylcyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane): is a chemical compound with the molecular formula C15H22N2O2 . It is a type of diisocyanate, which is commonly used in the production of polyurethanes. This compound is known for its reactivity with various nucleophiles, making it a valuable component in the chemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane) can be synthesized through the phosgenation of the corresponding diamine. The reaction typically involves the use of phosgene (COCl2) and the diamine precursor under controlled conditions to produce the diisocyanate .
Industrial Production Methods: In industrial settings, the production of 1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane) involves large-scale phosgenation processes. The reaction is carried out in specialized reactors designed to handle the toxic and reactive nature of phosgene. The resulting diisocyanate is then purified and stabilized for use in various applications .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane) undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization Reactions: Reacts with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols: Used in the formation of urethanes.
Polyols: Used in the production of polyurethanes.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane) has several scientific research applications, including:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Widely used in the production of coatings, adhesives, sealants, and elastomers.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane) involves its reactivity with nucleophiles. The isocyanate groups (-N=C=O) react with nucleophilic groups such as hydroxyl (-OH) and amine (-NH2) groups to form urethane and urea linkages, respectively. This reactivity is the basis for its use in the production of polyurethanes and other polymers .
Comparison with Similar Compounds
1,1’-Methylenebis(4-isocyanatobenzene): Another diisocyanate used in polyurethane production.
4,4’-Methylenebis(phenyl isocyanate):
Hexamethylene diisocyanate: Used in the production of flexible polyurethane foams and coatings.
Uniqueness: 1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane) is unique due to its specific structure, which imparts distinct reactivity and properties compared to other diisocyanates. Its methyl-substituted cyclohexane rings provide different steric and electronic effects, influencing its reactivity and the properties of the resulting polymers .
Properties
CAS No. |
48190-36-9 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-isocyanato-4-[(4-isocyanato-3-methylcyclohexyl)methyl]-2-methylcyclohexane |
InChI |
InChI=1S/C17H26N2O2/c1-12-7-14(3-5-16(12)18-10-20)9-15-4-6-17(19-11-21)13(2)8-15/h12-17H,3-9H2,1-2H3 |
InChI Key |
VLNDSAWYJSNKOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1N=C=O)CC2CCC(C(C2)C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



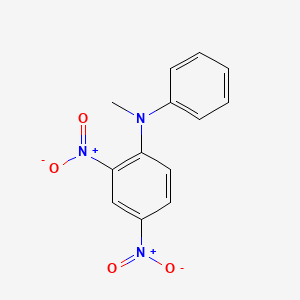
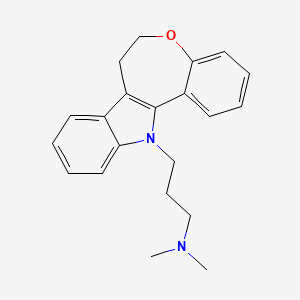
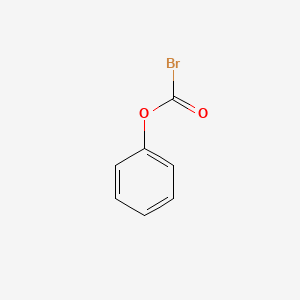
![2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14663285.png)
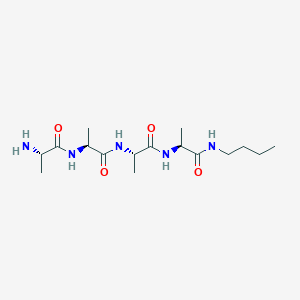
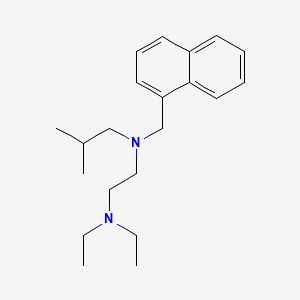
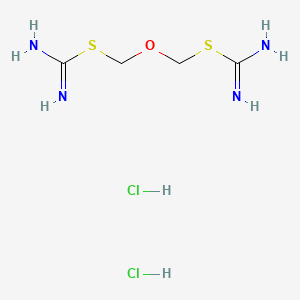
![Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14663313.png)
